3-Methyl-4-heptanol
Overview
Description
3-Methyl-4-heptanol is a chemical compound with the molecular formula C8H18O . It has an average mass of 130.228 Da and a monoisotopic mass of 130.135757 Da . It is also known by other names such as 4-Heptanol, 3-methyl-, and 3-methylheptan-4-ol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-heptanol consists of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented in 2D or 3D models, which can be viewed using specific software .Physical And Chemical Properties Analysis
3-Methyl-4-heptanol has a molecular weight of 130.2279 . It is a flammable liquid . The boiling point is reported to be between 173-175°C . The compound has a density of 0.833 g/cm^3 .Scientific Research Applications
High-Pressure Effects on Dielectric Processes
Research by Pawlus et al. (2013) explored the effects of high pressure on the Debye process of 4-methyl-3-heptanol, revealing significant intensity gain under pressure. This provides insights into the behavior of monohydroxy alcohols under varying pressure conditions.
Role in Aggregation Pheromones
The compound's stereoisomers are components of aggregation pheromones in certain insects, like the almond bark beetle Zada et al. (2004). This research aids in understanding insect behavior and developing pest control strategies.
Pressure and Temperature Dependence in Liquid Structure
The work by Vij et al. (1981) and Vij et al. (1981) on the permittivity of heptanol isomers, including 3-methyl-4-heptanol, emphasizes the impact of hydroxyl and methyl groups on the liquid's structure under different conditions.
Role in Mandibular Gland Secretions
Research by Do Nascimento et al. (1997) highlights the presence of 4-methyl-3-heptanol in the mandibular gland secretions of certain ant species, contributing to the understanding of chemical communication in insects.
Study of Supramolecular Dynamics
Investigations by Gainaru et al. (2014) into monohydroxy alcohols like 5-methyl-3-heptanol, closely related to 3-methyl-4-heptanol, provide insights into the rheological and dielectric properties of these substances.
Synthesis Techniques
Studies like that of Nakagawa & Mori (1984) demonstrate the synthesis of 4-methyl-3-heptanol isomers, contributing to the field of organic synthesis and pheromone production.
Insights into Ionic Interactions and Hydrogen Bonding
The research by Hofer & Johari (1991) on the effect of ions on hydrogen bond associations in octanols, including 4-methyl-3-heptanol, offers valuable information on the influence of ionic interactions in such compounds.
Implications for Bioassays and Electrophysiological Studies
Studies on compounds like 4-methyl-3-heptanone, closely related to 4-methyl-3-heptanol, by Blight et al. (1983) provide insights into bioassay methods and electrophysiological responses in insects.
High-Frequency Relaxation Processes in Alcohols
Research by Murthy & Tyagi (2002) on the dielectric relaxation technique in alcohols like 4-methyl-3-heptanol contributes to the understanding of high-frequency relaxation processes in these substances.
Safety And Hazards
3-Methyl-4-heptanol is a flammable liquid and vapor . It can cause serious eye irritation . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of ingestion, the mouth should be cleaned with water, and plenty of water should be drunk .
properties
IUPAC Name |
3-methylheptan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-8(9)7(3)5-2/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRDKKYZLXDPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875772 | |
Record name | 4-Heptanol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-heptanol | |
CAS RN |
1838-73-9 | |
Record name | 3-Methyl-4-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1838-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylheptan-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptanol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylheptan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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